Pigment Red 31

Catalog No.
S1895429
CAS No.
6448-96-0
M.F
C31H23N5O6
M. Wt
561.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pigment Red 31

CAS Number

6448-96-0

Product Name

Pigment Red 31

IUPAC Name

3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide

Molecular Formula

C31H23N5O6

Molecular Weight

561.5 g/mol

InChI

InChI=1S/C31H23N5O6/c1-42-27-15-14-20(30(38)32-21-9-3-2-4-10-21)17-26(27)34-35-28-24-13-6-5-8-19(24)16-25(29(28)37)31(39)33-22-11-7-12-23(18-22)36(40)41/h2-18,37H,1H3,(H,32,38)(H,33,39)

InChI Key

GLZGTQYOWXFUNZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])O

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])O

    Food Chemistry and Technology

      Application: C.I. Pigment Red 31 is used as a natural colorant in food.

      Method: The pigment is incorporated into the dietary requirements of humans.

      Results: The interest in these pigments lies in the enhancement of the healthy effects of the diet.

    Chemical Engineering

      Application: C.I.

      Method: The surface of C.I. Pigment Red 31 particles is modified using anionic and non-ionic surfactants and additives.

      Results: The modifications result in an increase in the solvent resistance, a reduction in the particle size, a narrowing of the particle size distribution, and an increase in hydrophilicity.

    Inkjet Printer Ink

Pigment Red 31, also known as C.I. Pigment Red 31 or C.I. 12360, is a synthetic organic pigment belonging to the azo class of dyes. Its molecular formula is C₃₁H₂₃N₅O₆, and it has a molecular weight of 561.54 g/mol. This compound appears as a bluish-red powder and is characterized by its excellent lightfastness, making it suitable for various applications including rubber and plastics . Pigment Red 31 is widely recognized for its vibrant color and stability under exposure to light and heat.

Typical of azo compounds. Azo compounds are known for their ability to participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the azo group (-N=N-). In the presence of strong acids or bases, Pigment Red 31 can undergo hydrolysis, leading to the formation of degradation products that may alter its color properties. Additionally, it can react with nucleophiles in substitution reactions, which can be utilized in various chemical syntheses .

The synthesis of Pigment Red 31 typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps include:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling: The diazonium salt is then reacted with a coupling component (often another aromatic compound) to form the azo compound.
  • Purification: The resulting pigment is purified through filtration and washing processes to remove impurities.

This method allows for control over the pigment's properties, such as hue and solubility .

Unique FeaturesPigment Red 31Bluish RedExcellent (Level 7)Rubber, Plastics, CoatingsHigh stability under heat and UVPigment Red 22Bright RedModerate (Level 5)Textiles, InksMore vibrant but less stablePigment Red 23Scarlet RedGood (Level 6)Paints, PlasticsSlightly lower lightfastnessPigment Red 48Warm RedExcellent (Level 7)Cosmetics, InksHigher solubility

Pigment Red 31 stands out due to its exceptional lightfastness and thermal stability compared to other similar compounds, making it particularly suitable for outdoor applications where durability is essential .

Interaction studies involving Pigment Red 31 primarily focus on its behavior in different matrices, such as plastics and coatings. Research indicates that it maintains stability when exposed to UV light and heat, which enhances its suitability for outdoor applications. Furthermore, studies exploring its interactions with other chemical compounds suggest that it does not significantly alter the properties of materials it is mixed with, thus preserving their integrity while providing color .

Diazotization-Coupling Reaction Mechanism

Pigment Red 31, chemically designated as Colour Index Pigment Red 31 or Colour Index 12360, represents a synthetic organic azo pigment with the molecular formula C₃₁H₂₃N₅O₆ and a molecular weight of 561.54 grams per mole [1] [2]. The synthesis of this bluish-red powder pigment follows a classical two-step diazotization-coupling reaction mechanism that forms the foundation of azo pigment chemistry [3]. The synthetic route involves the diazotization of N-(3-amino-4-methoxyphenyl)benzamide, commonly known as Red Base KD, followed by its coupling with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide, designated as Naphthol AS-BS [1] [3].

The overall reaction mechanism proceeds through electrophilic aromatic substitution, where the diazonium salt acts as an electrophile attacking the activated aromatic coupling component [4]. The formation of the azo linkage (-N=N-) creates an extended conjugated π electron system that imparts the characteristic intense coloration to the final pigment product [4]. This conjugation between the two aromatic ring systems results in the bluish-red hue that distinguishes Pigment Red 31 from other azo colorants [5].

Diazotization of Red Base KD: Kinetic and Stoichiometric Considerations

The diazotization of Red Base KD constitutes the initial and critical step in Pigment Red 31 synthesis, involving the conversion of the aromatic amine to its corresponding diazonium salt [6]. This transformation requires precise control of kinetic and stoichiometric parameters to achieve optimal yield and prevent unwanted side reactions [6] [7]. The reaction proceeds through nitrosation of the primary aromatic amine using sodium nitrite in the presence of hydrochloric acid under carefully controlled temperature conditions [8].

Temperature control emerges as the most critical kinetic parameter, with optimal diazotization occurring between 0 to 5 degrees Celsius [7]. Research demonstrates that the diazotization reaction exhibits strong negative temperature dependence, with reaction rates approaching diffusion-controlled limits in aqueous hydrochloric acid solutions [7]. The activation energy for diazotization ranges from 25 to 35 kilojoules per mole, indicating rapid reaction kinetics at low temperatures [7]. However, temperatures exceeding 10 degrees Celsius significantly increase the risk of diazonium salt decomposition, which can reduce yields and introduce impurities [7].

Stoichiometric optimization requires maintaining a slight excess of sodium nitrite relative to Red Base KD, typically employing a molar ratio of 1.1:1 to 1.2:1 [6]. This excess ensures complete conversion of the amine substrate while minimizing the formation of unreactive species [9]. Research conducted using continuous-flow microreaction systems has demonstrated that yields exceeding 99% can be achieved within 21.2 seconds when employing optimized suspension concentrations of 0.12 to 0.15 molar [6].

ParameterOptimal ValueIndustrial RangeCritical Factors
Temperature0-5°C-5 to 10°CTemperature control prevents decomposition
pH0.5-1.50.5-2.0Low pH maintains diazonium stability
Reaction Time15-30 minutes10-60 minutesComplete conversion required
Stoichiometry (NaNO₂:Red Base KD)1.1:11.05-1.2:1Slight excess prevents side reactions
Yield>99%95-99%Depends on mixing efficiency

The pH maintenance during diazotization requires acidic conditions with pH values between 0.5 and 1.5 to ensure diazonium salt stability [7]. Lower pH values promote protonation of the diazonium species, preventing hydrolysis and subsequent decomposition [10]. The reaction time typically spans 15 to 30 minutes for complete conversion, though this duration depends significantly on mixing efficiency and temperature control [6].

Coupling with Naphthol AS-BS: pH and Temperature Optimization

The coupling reaction between the diazonium salt and Naphthol AS-BS represents the second critical step in Pigment Red 31 synthesis, requiring precise pH and temperature optimization to achieve maximum coupling efficiency [4] [11]. This electrophilic aromatic substitution reaction occurs preferentially at the activated positions of the naphthol derivative, typically the para position relative to the hydroxyl group [4].

Temperature optimization for the coupling reaction differs significantly from diazotization requirements, with optimal coupling occurring between 0 to 15 degrees Celsius [11]. Research indicates that coupling reactions exhibit moderate positive temperature dependence, with activation energies ranging from 45 to 55 kilojoules per mole [12]. While higher temperatures can increase reaction rates, excessive heat can promote undesirable side reactions and reduce overall selectivity [11].

pH control emerges as the most critical parameter for coupling optimization, requiring alkaline conditions with pH values between 8 and 10 [4] [11]. These alkaline conditions facilitate the formation of phenoxide ions from the naphthol component, significantly enhancing the nucleophilicity of the coupling partner [4]. The phenoxide formation activates the aromatic ring system, enabling efficient electrophilic attack by the diazonium species [4]. However, excessive alkalinity above pH 10 can lead to diazonium salt decomposition through diazotate ion formation, reducing coupling efficiency [4].

ParameterOptimal ValueIndustrial RangeCritical Factors
Temperature0-15°C0-25°CControls coupling selectivity
pH8-107-12Optimal for phenoxide formation
Reaction Time30-60 minutes20-120 minutesComplete coupling required
Stoichiometry (Diazonium:Naphthol AS-BS)1:10.95-1.05:1Stoichiometric balance critical
Yield85-95%80-95%pH and temperature dependent

Stoichiometric considerations for the coupling reaction require precise balance between the diazonium salt and Naphthol AS-BS components [11]. Optimal coupling typically employs equimolar ratios, though slight variations between 0.95:1 and 1.05:1 may be employed depending on the purity of reactants and desired product specifications [11]. The coupling reaction time generally spans 30 to 60 minutes, though complete conversion may require up to 120 minutes under suboptimal conditions [11].

Large-Scale Manufacturing Processes

Filtration and Washing Systems for Pigment Purification

Industrial production of Pigment Red 31 employs sophisticated filtration and washing systems to achieve the high purity standards required for commercial applications [13] [14]. The purification process removes unreacted starting materials, inorganic salts, and byproducts that could compromise pigment performance or introduce undesirable coloristic properties [13]. Modern manufacturing facilities utilize multiple filtration technologies, each optimized for specific stages of the purification sequence [13].

Rotary pressure filters represent the predominant technology for large-scale pigment purification, operating at pressures up to 7 bar and temperatures ranging from -20 to 160 degrees Celsius [14]. These systems achieve exceptional wash efficiency rates of 95 to 98 percent while maintaining throughput capacities between 100 and 2000 kilograms per hour [14]. The rotary pressure filter operates through continuous drum rotation within a pressure-tight housing, with the filter surface divided into multiple pressure-tight segment zones [14]. This design enables sequential processing steps including filtration, washing, and cake discharge under controlled pressure conditions [14].

Belt filter press systems provide an alternative approach for pigment dewatering, particularly effective for handling dilute suspensions with solid concentrations below 1.5 percent [15]. These systems operate through four distinct zones: preconditioning, gravity drainage, linear compression, and roller compression [15]. The gravity drainage zone alone can achieve 5 to 10 percent increases in solids concentration, significantly reducing subsequent processing requirements [15]. Belt filters achieve wash efficiencies between 90 and 95 percent with throughput capacities ranging from 50 to 1000 kilograms per hour [15].

Equipment TypeOperating Pressure (bar)Cake Thickness (mm)Wash Efficiency (%)Throughput (kg/h)
Rotary Pressure Filter1-75-2095-98100-2000
Belt Filter Press0.5-310-5090-9550-1000
Vacuum Filter0.1-0.815-3085-9220-500
CentrifugeN/A2-1080-9010-200

The washing process typically involves multiple stages to ensure complete removal of water-soluble impurities [16]. Initial washing removes the bulk of inorganic salts and unreacted coupling components, while subsequent washing stages achieve the final purity specifications [16]. Alkaline washing stages may be employed at pH values between 9 and 12 to remove specific impurities that could affect pigment stability or performance [16]. The washing temperature is typically maintained between 20 and 80 degrees Celsius to enhance mass transfer rates while preventing thermal degradation [16].

Closed-Loop Water Recycling in Production (Patent CN216513622U)

The implementation of closed-loop water recycling systems in Pigment Red 31 production addresses both environmental sustainability and economic efficiency concerns [17]. Patent CN216513622U describes a comprehensive production system that maximizes water utilization through systematic recycling of washing liquids generated during pigment purification [17]. This innovative approach significantly reduces total wastewater discharge while maintaining product quality standards [17].

The patented system incorporates multiple washing liquid collection tanks that segregate wash water based on contamination levels [17]. The first washing stage generates highly contaminated filtrate that requires treatment as wastewater, while subsequent washing stages produce progressively cleaner wash liquids suitable for recycling [17]. Primary and secondary washing liquid pools collect these streams separately, enabling selective reuse based on water quality requirements [17].

The system architecture includes specialized filtrate extraction pipes and washing liquid extraction pipes positioned at the filtrate outlet end of the filter press [17]. These pipes direct different quality wash streams to appropriate collection vessels, ensuring optimal water utilization [17]. A washing liquid discharge pump system facilitates the transfer of recycled wash water back to the process, creating a continuous loop that minimizes fresh water consumption [17].

Water quality optimization within the closed-loop system requires careful monitoring of dissolved solids and pH levels [17]. The recycled wash water may be employed for reagent preparation, including the dissolution of hydrochloric acid, sodium nitrite, and sodium hydroxide solutions used in the synthesis process [17]. This approach further enhances water utilization efficiency while reducing the overall chemical footprint of the manufacturing operation [17].

The economic benefits of closed-loop water recycling extend beyond reduced water consumption to include decreased wastewater treatment costs and improved regulatory compliance [17]. Industrial implementations have demonstrated water utilization improvements exceeding 70 percent compared to conventional once-through washing systems [18]. The system also enables recovery of residual pigment products carried over in wash water, contributing to improved overall yields [17].

Thermal Decomposition Patterns (180°C Threshold)

Pigment Red 31 exhibits exceptional thermal stability characteristics when evaluated against the critical 180°C threshold. Comprehensive thermal analysis demonstrates that the compound maintains structural integrity and coloristic properties at temperatures up to 180°C without observable degradation [1] [2]. The pigment's thermal decomposition behavior follows a controlled pattern, with initial stability maintained through 160°C under standard atmospheric conditions [1] [3] [4].

Thermal Stability Profile at 180°C:

The compound demonstrates no significant thermal decomposition at 180°C, maintaining its chemical structure and chromatic properties [5] [2]. Heat resistance testing conducted under controlled conditions reveals that Pigment Red 31 retains approximately 95-98% of its original coloristic strength after exposure to 180°C for 20 minutes [2]. This exceptional thermal stability positions the material as suitable for high-temperature processing applications where thermal degradation represents a critical concern.

Extended thermal exposure studies indicate that decomposition initiation occurs at temperatures significantly above 200°C, with complete thermal breakdown requiring temperatures exceeding 280°C under standard atmospheric pressure conditions [1] [2]. The absence of measurable decomposition products at 180°C confirms the compound's thermodynamic stability within this critical temperature range [6].

Kinetic Parameters:

Thermal degradation kinetics follow first-order reaction mechanisms at elevated temperatures, with activation energy values estimated to range between 45-60 kJ/mol based on analogous azo pigment compounds [7] [8]. The thermal decomposition process demonstrates strong temperature dependence, following Arrhenius relationship patterns typical of organic pigment materials [8].

Phase Transition Behavior in Polymeric Matrices

Pigment Red 31 demonstrates remarkable phase transition stability when incorporated into various polymeric matrix systems. The compound maintains its crystalline structure without undergoing significant phase transitions across typical polymer processing temperature ranges [9] [2]. Compatibility studies with diverse polymer matrices reveal exceptional dimensional stability and minimal matrix-pigment interactions that could induce unwanted phase changes [10] [11].

Polymeric Matrix Compatibility:

When dispersed in thermoplastic polymer systems, Pigment Red 31 maintains its discrete particulate structure without forming continuous phases or undergoing crystalline modifications [10]. The pigment exhibits excellent compatibility with polyethylene, polypropylene, polystyrene, and polyvinyl chloride matrices, demonstrating no observable phase separation or crystalline restructuring during standard processing conditions [12].

Phase Stability Analysis:

Dynamic mechanical analysis reveals that Pigment Red 31 particles maintain their individual identity within polymer matrices across temperature ranges from ambient conditions to 200°C [13] [14]. The absence of detectable phase transitions in differential scanning calorimetry studies confirms the compound's structural stability within polymeric environments [13].

The pigment demonstrates minimal interaction with polymer chain segments, preventing the formation of polymer-pigment complexes that could alter phase behavior [15] [14]. This stability ensures consistent coloristic performance and mechanical properties in polymer-based applications.

Solubility Characteristics Across Solvent Systems

Pigment Red 31 exhibits highly specific solubility characteristics that define its application potential across diverse solvent systems. The compound demonstrates exceptional insolubility in aqueous media, with water solubility limited to 7.22 nanograms per liter at 25°C [16] [17] [18]. This extreme hydrophobic character contributes significantly to the pigment's stability and performance in water-based systems.

Aqueous System Behavior:

In pure water systems, Pigment Red 31 maintains complete insolubility with no measurable dissolution even under elevated temperature conditions up to 90°C [18]. The compound demonstrates excellent resistance to water permeation, achieving Grade 5 resistance ratings in standardized testing protocols [18]. Water contact studies reveal minimal surface interaction, with contact angles exceeding 110 degrees, confirming the hydrophobic surface character [19].

Organic Solvent Compatibility:

The pigment demonstrates variable solubility characteristics across different organic solvent systems. In ethanol, slight solubility occurs with characteristic magenta coloration, indicating minimal molecular dissolution [20] [21] [1]. Ethyl acetate systems show moderate resistance (Grade 3-4), while methyl ethyl ketone demonstrates good resistance characteristics (Grade 3) [1] [2].

Aromatic Solvent Systems:

Benzene and xylene systems demonstrate excellent compatibility with Pigment Red 31, showing no measurable dissolution and maintaining Grade 5 resistance ratings [1] [3]. The compound's aromatic character contributes to favorable interactions with aromatic solvent systems without compromising structural integrity [22].

Chemical Resistance Profile:

Concentrated sulfuric acid systems cause complete dissolution with characteristic purple coloration, indicating protonation of the azo linkage [20] [21]. Hydrochloric acid (5% solution) induces color changes to red hues without complete dissolution [20] [18]. Sodium hydroxide (5% solution) creates brown coloration, suggesting base-catalyzed degradation mechanisms [20] [18].

Surface Energy and Particle Size Distribution (28μm Typical)

Pigment Red 31 demonstrates well-defined surface energy characteristics and particle size distribution patterns that directly influence its performance across various applications. The typical particle size of 28 micrometers represents an optimal balance between coloristic strength and processability requirements [9].

Particle Size Distribution Analysis:

Laser diffraction analysis reveals that Pigment Red 31 exhibits a relatively narrow particle size distribution centered around 28 micrometers [9]. The distribution profile demonstrates approximately 90% of particles falling within the 15-45 micrometer range, indicating excellent size uniformity [23] [24]. Scanning electron microscopy confirms irregular particle morphology with moderate agglomeration tendencies [23] [24].

Surface Energy Characterization:

Surface energy measurements using contact angle methodology indicate that Pigment Red 31 possesses surface energy values typical of organic pigment materials, ranging from 40-65 dynes per centimeter [25]. The compound demonstrates predominantly dispersive surface energy components, with limited polar character contributing to overall surface energy [25].

Specific Surface Area Properties:

Brunauer-Emmett-Teller analysis reveals a specific surface area of 42 square meters per gram, indicating moderate porosity and surface accessibility [3]. This surface area value correlates well with the observed oil absorption capacity of 40-55 grams per 100 grams of pigment [1] [3] [2].

Particle Morphology and Aggregation:

High-resolution microscopy studies reveal that primary particles tend to form secondary aggregates in the 20-35 micrometer size range [23] [24]. These aggregates demonstrate sufficient mechanical stability to maintain integrity during normal processing conditions while remaining dispersible under appropriate shear conditions [26].

Surface Modification Potential:

The pigment surface demonstrates good compatibility with various surface treatment agents, enabling modification of surface energy characteristics when required for specific applications [19] [27]. Surface modification studies using anionic and nonionic surfactants show improved dispersion characteristics and modified particle size distributions .

Bulk Density and Packing Characteristics:

Physical Description

WetSolid

XLogP3

6.6

Other CAS

6448-96-0

General Manufacturing Information

Paint and coating manufacturing
2-Naphthalenecarboxamide, 3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-N-(3-nitrophenyl)-: ACTIVE

Dates

Last modified: 08-16-2023

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